molecular formula C22H24FN3OS B12847857 N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide

N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12847857
M. Wt: 397.5 g/mol
InChI Key: YMCNUUXOQGYXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound with a unique structure that combines a quinazoline core with a fluorophenyl group and a butyl-thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the quinazoline derivative with a suitable thioamide reagent under controlled conditions.

    Butylation: The final step involves the alkylation of the thioacetamide with butyl halides to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides or aryl halides are typically used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core is known to bind to certain protein kinases, inhibiting their activity and affecting cellular signaling pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thioacetamide moiety contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-[[8-Methyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide
  • N-Butyl-2-[[8-Ethyl-2-(4-Chlorophenyl)-4-Quinazolinyl]Thio]-Acetamide
  • N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Propionamide

Uniqueness

N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the butyl-thioacetamide moiety provides stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H24FN3OS

Molecular Weight

397.5 g/mol

IUPAC Name

N-butyl-2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H24FN3OS/c1-3-5-13-24-19(27)14-28-22-18-8-6-7-15(4-2)20(18)25-21(26-22)16-9-11-17(23)12-10-16/h6-12H,3-5,13-14H2,1-2H3,(H,24,27)

InChI Key

YMCNUUXOQGYXMY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C(C=CC=C21)CC)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.